molecular formula C19H20N2O4S B2557012 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide CAS No. 325988-30-5

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2557012
CAS RN: 325988-30-5
M. Wt: 372.44
InChI Key: XKWNTNIKXOAQMD-FMQUCBEESA-N
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Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, also known as DM-BT-TCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DM-BT-TCB belongs to the class of thiazole-based dyes and has been extensively studied for its unique properties.

Scientific Research Applications

Synthesis and Biological Activity

A variety of research focuses on the synthesis of novel compounds derived from dimethylcarbazole and their biological activities. For instance, derivatives of 1,4-dimethylcarbazole, containing 3,4,5-trimethoxybenzamido-ureido or N-(3,4,5-trimethoxyphenyl)ureido groups, have been synthesized and tested for antiproliferative activity against leukemia and KB cell lines. These studies suggest potential applications in cancer treatment through the inhibition of tubulin polymerization (Panno et al., 2014).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the antimicrobial activities of oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety. These compounds have been evaluated for their effects against various bacterial strains, indicating their significance in developing new antimicrobial agents (Joshi et al., 1997). Additionally, N'-arylmethylidene derivatives have shown potential anti-oxidant and anti-bacterial activities, further highlighting the importance of such compounds in pharmaceutical research (Ahmad et al., 2010).

Material Science and Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, demonstrating the versatility of these compounds beyond their biological activities. Such studies provide insights into the practical applications of these molecules in protecting metals from corrosion, especially in acidic environments (Hu et al., 2016).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-6-7-13-16(8-11)26-19(21(13)2)20-18(22)12-9-14(23-3)17(25-5)15(10-12)24-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWNTNIKXOAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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